molecular formula C8H7FN2O B2901284 N-(5-fluoropyridin-2-yl)prop-2-enamide CAS No. 1491960-66-7

N-(5-fluoropyridin-2-yl)prop-2-enamide

Cat. No.: B2901284
CAS No.: 1491960-66-7
M. Wt: 166.155
InChI Key: CIGRNVORQIDPQV-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)prop-2-enamide is a fluorinated chemical scaffold of interest in medicinal and discovery chemistry. The compound features a pyridine ring, a common motif in pharmaceuticals, substituted with a fluorine atom at the 5-position to potentially influence electronic properties, lipophilicity, and metabolic stability . The prop-2-enamide (acrylamide) group is a versatile synthetic handle; acrylamides are widely used in the synthesis of polymers and dendrimers and are critically important in the development of targeted covalent inhibitors in drug discovery . Fluorine-containing aromatic compounds are a significant area of research, making up a substantial portion of recently approved pharmaceuticals due to the favorable properties the fluorine atom can impart . This combination of features makes this compound a valuable building block for researchers in various fields, including organic synthesis, medicinal chemistry, and materials science. It is suitable for exploring structure-activity relationships (SAR) and as a precursor in the synthesis of more complex molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h2-5H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGRNVORQIDPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Acryloyl Chloride

The most straightforward route involves the reaction of 5-fluoro-2-aminopyridine with acryloyl chloride under basic conditions. This method follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of acryloyl chloride.

Procedure :

  • Dissolve 5-fluoro-2-aminopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Add triethylamine (TEA, 1.2 equiv) as a base to scavenge HCl.
  • Slowly introduce acryloyl chloride (1.1 equiv) via syringe under inert atmosphere.
  • Warm the reaction to room temperature and stir for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane, 1:3).

Key Data :

  • Yield : 68–75%
  • Purity : >95% (HPLC)
  • Challenges : Acryloyl chloride’s moisture sensitivity necessitates anhydrous conditions. Over-acylation is minimized by controlled stoichiometry.

Coupling Reagent-Mediated Synthesis

For milder conditions, carbodiimide-based coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation between acrylic acid and 5-fluoro-2-aminopyridine.

Procedure :

  • Activate acrylic acid (1.1 equiv) with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF at 0°C.
  • Add 5-fluoro-2-aminopyridine (1.0 equiv) and stir at room temperature for 6 hours.
  • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Key Data :

  • Yield : 82–88%
  • Purity : 98% (LC-MS)
  • Advantages : Avoids handling corrosive acryloyl chloride; suitable for scale-up.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while ethereal solvents (THF) reduce side reactions.
  • Temperature : Reactions at 0°C minimize polymerization of acryloyl intermediates, whereas room temperature accelerates coupling reagent-mediated syntheses.

Stoichiometric Considerations

  • Excess acryloyl chloride (>1.1 equiv) leads to diacylation byproducts.
  • Coupling reagent systems require precise stoichiometry (HATU: 1.2 equiv, DIPEA: 2.5 equiv) to maximize efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J = 2.8 Hz, 1H, pyridine-H), 7.82 (dd, J = 8.8, 2.8 Hz, 1H, pyridine-H), 6.98 (d, J = 8.8 Hz, 1H, pyridine-H), 6.42 (dd, J = 17.0, 10.2 Hz, 1H, CH₂=CH), 6.20 (d, J = 17.0 Hz, 1H, CH₂=CH), 5.78 (d, J = 10.2 Hz, 1H, CH₂=CH).
  • MS (ESI+) : m/z 167.1 [M+H]⁺ (calculated for C₈H₈FN₂O: 166.15).

Purity and Stability

  • HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water gradient).
  • Storage : Stable at 2–8°C under inert atmosphere; prone to hydrolysis in aqueous acidic/basic conditions.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantages
Acryloyl Chloride DCM, TEA, 0°C → rt 68–75 >95 Rapid, minimal purification
HATU-Mediated Coupling DMF, DIPEA, rt 82–88 98 High yield, scalable

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. As a synthetic cannabinoid, it binds to cannabinoid receptors in the body, mimicking the effects of natural cannabinoids. This interaction influences various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(5-fluoropyridin-2-yl)prop-2-enamide with structurally related acrylamides and pyridine derivatives:

Compound Name Key Structural Features Biological Activity/Source Reference
This compound 5-fluoro-pyridin-2-yl group, prop-2-enamide backbone Not directly reported; inferred synthetic relevance
Moupinamide (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Isolated from B. diffusa; potential bioactivity
Compound 10 (from Lycium yunnanense) 3-(4-methoxyphenyl)-N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]prop-2-enamide Anti-inflammatory (IC₅₀ <17.21 µM)
Linustedastat (INN proposed) 3-[(17E)-4-fluoro-17-(hydroxyimino)estra-trien-15β-yl]-N-(5-fluoropyridin-2-yl)propanamide Propanamide backbone; pharmaceutical candidate
N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide 5-fluoro-pyridin-2-yl with hydroxymethyl and pivalamide groups Synthetic pyridine derivative

Key Differences and Implications

Moupinamide and Compound 10 feature aromatic substituents (e.g., methoxyphenyl, dihydroxyphenyl) that enable hydrogen bonding and antioxidant activity, whereas the 5-fluoropyridine group in the target compound may prioritize metabolic stability over direct hydrogen bonding .

Fluorination Effects: The 5-fluoropyridine moiety in the target compound and linustedastat contrasts with non-fluorinated analogs like Compound 10. Fluorination typically reduces basicity and enhances lipophilicity, improving blood-brain barrier penetration and resistance to enzymatic degradation .

Biological Activity: Compound 10 and Moupinamide exhibit anti-inflammatory and antioxidant properties linked to their phenolic and methoxy groups, which are absent in the target compound. This suggests that fluoropyridine-based acrylamides may require alternative mechanisms for bioactivity . Linustedastat’s propanamide backbone and steroidal structure highlight the trade-off between backbone flexibility and target specificity in drug design .

Hydrogen Bonding and Crystallography

  • Fluorinated pyridines often participate in C–F⋯H–N hydrogen bonds, which are weaker than traditional O/N–H bonds but contribute to crystal packing and solubility .
  • The acrylamide group in the target compound may form N–H⋯O bonds with biological targets or solvents, analogous to patterns observed in SHELX-refined structures of related molecules .

Q & A

Q. What are the optimized synthesis protocols for N-(5-fluoropyridin-2-yl)prop-2-enamide, and how can purity be confirmed?

The compound is typically synthesized via nucleophilic substitution between 5-amino-2-fluoroaniline and acryloyl chloride under anhydrous conditions. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (to verify substitution patterns and functional groups) and high-resolution mass spectrometry (HRMS) (to validate molecular weight). For reproducibility, reaction parameters (temperature, stoichiometry, solvent) must be tightly controlled. Column chromatography is recommended for purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To resolve the fluoropyridine ring protons (e.g., deshielded aromatic signals) and confirm the acrylamide backbone.
  • Fourier-transform infrared spectroscopy (FTIR) : To identify the amide C=O stretch (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • X-ray crystallography : For absolute structural confirmation using programs like SHELXL for refinement .

Q. What are the key structural features of this compound that influence its reactivity?

The compound’s reactivity arises from:

  • Electron-withdrawing fluorine at the pyridine 5-position, enhancing electrophilic substitution susceptibility.
  • Acrylamide α,β-unsaturated carbonyl , enabling Michael addition or cycloaddition reactions.
  • Amide NH group , allowing hydrogen bonding with biological targets or participation in acid-base catalysis .

Advanced Research Questions

Q. How can researchers identify the biological targets of this compound in enzyme inhibition studies?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity. For target validation, combine knockdown/knockout models with activity assays. Structural insights can be gained via molecular docking (e.g., AutoDock Vina) and cryo-EM if co-crystallization is challenging .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Perform orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).
  • Re-evaluate computational parameters (e.g., solvent models in density functional theory (DFT) ).
  • Use crystallographic data (if available) to refine docking poses .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

  • Synthesize analogs with fluorine positional isomers (e.g., 3- or 4-fluoro substitution) to assess electronic effects.
  • Modify the acrylamide chain (e.g., replace prop-2-enamide with propanamide) to evaluate steric/electronic contributions.
  • Test derivatives against a panel of related enzymes (e.g., kinases, proteases) to identify selectivity drivers .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : To study conformational stability in aqueous or membrane environments (e.g., GROMACS).
  • Quantum mechanics/molecular mechanics (QM/MM) : To analyze electronic interactions at binding sites.
  • Pharmacophore modeling : To prioritize analogs with optimal steric and electronic features .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Screen crystallization conditions using high-throughput vapor diffusion (e.g., Hampton Research kits).
  • Optimize solvent polarity (e.g., DMSO/water mixtures) to enhance lattice packing.
  • Use SHELXD for phase determination and ORTEP-3 for visualizing thermal ellipsoids in the final structure .

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